Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate is an organic compound with the molecular formula C14H22N2O3. It is characterized by the presence of an aromatic benzoate ester, primary and secondary amine groups, and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-4-nitrobenzoic acid with ethanol to form ethyl 3-amino-4-nitrobenzoate. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, followed by alkylation with 3-ethoxypropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated or sulfonated products.
Scientific Research Applications
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their function. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino benzoate: Similar structure but lacks the 3-ethoxypropylamine group.
Ethyl 3-amino benzoate: Similar structure but lacks the 4-[(3-ethoxypropyl)amino] group.
Uniqueness
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate is unique due to the presence of both primary and secondary amine groups, as well as an ether linkage. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-amino-4-(3-ethoxypropylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-18-9-5-8-16-13-7-6-11(10-12(13)15)14(17)19-4-2/h6-7,10,16H,3-5,8-9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZWIYTJXTRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245201 | |
Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-42-0 | |
Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.